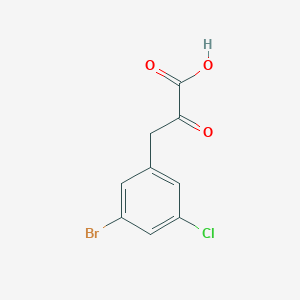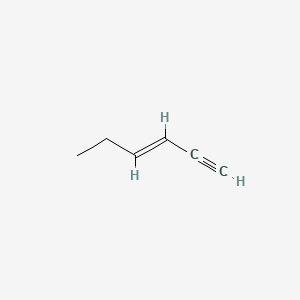![molecular formula C8H16ClN B13578372 3-Ethyl-1-azaspiro[3.3]heptane hydrochloride](/img/structure/B13578372.png)
3-Ethyl-1-azaspiro[3.3]heptane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-1-azaspiro[3.3]heptane hydrochloride is a spirocyclic compound that has garnered attention in the field of medicinal chemistry. This compound is a derivative of 1-azaspiro[3.3]heptane, which is known for its bioisosteric properties, mimicking the piperidine ring commonly found in many bioactive molecules . The unique structure of this compound makes it a valuable scaffold for drug design and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-azaspiro[3.3]heptane typically involves a thermal [2+2] cycloaddition between endocyclic alkenes and Graf’s isocyanate (ClO2S-NCO), resulting in spirocyclic β-lactams. The reduction of the β-lactam ring with alane (AlH3) produces 1-azaspiro[3.3]heptane .
Industrial Production Methods
Industrial production of 3-ethyl-1-azaspiro[3.3]heptane hydrochloride would likely follow a similar synthetic route but on a larger scale. The key steps would involve the scalable synthesis of the spirocyclic β-lactam intermediate, followed by its reduction and subsequent alkylation to introduce the ethyl group. The final product would be purified and converted to its hydrochloride salt form for stability and ease of handling .
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-1-azaspiro[3.3]heptane hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitrogen atom in the azaspiro structure can be oxidized to form N-oxides.
Reduction: Reduction of the spirocyclic β-lactam ring to form the corresponding amine.
Substitution: Alkylation and acylation reactions can introduce various substituents on the nitrogen atom.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Alane (AlH3) or lithium aluminum hydride (LiAlH4) for reducing the β-lactam ring.
Substitution: Alkyl halides (e.g., ethyl bromide) under basic conditions (e.g., sodium hydride, NaH) for alkylation
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of the corresponding amine.
Substitution: Introduction of various alkyl or acyl groups on the nitrogen atom.
Aplicaciones Científicas De Investigación
3-Ethyl-1-azaspiro[3.3]heptane hydrochloride has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-ethyl-1-azaspiro[3.3]heptane hydrochloride involves its interaction with specific molecular targets, mimicking the piperidine ring. This interaction can modulate the activity of various enzymes and receptors, leading to its biological effects. The nitrogen atom in the azaspiro structure plays a crucial role in its binding affinity and activity .
Comparación Con Compuestos Similares
Similar Compounds
2-Azaspiro[3.3]heptane: Another bioisostere of piperidine with similar properties but different substitution patterns.
Piperidine: A common structural motif in many bioactive compounds.
1-Azaspiro[3.3]heptane: The parent compound of 3-ethyl-1-azaspiro[3.3]heptane hydrochloride.
Uniqueness
This compound is unique due to its specific substitution pattern, which can enhance its biological activity and stability compared to other similar compounds.
Propiedades
Fórmula molecular |
C8H16ClN |
|---|---|
Peso molecular |
161.67 g/mol |
Nombre IUPAC |
3-ethyl-1-azaspiro[3.3]heptane;hydrochloride |
InChI |
InChI=1S/C8H15N.ClH/c1-2-7-6-9-8(7)4-3-5-8;/h7,9H,2-6H2,1H3;1H |
Clave InChI |
FFQTUZRHDDTRNI-UHFFFAOYSA-N |
SMILES canónico |
CCC1CNC12CCC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



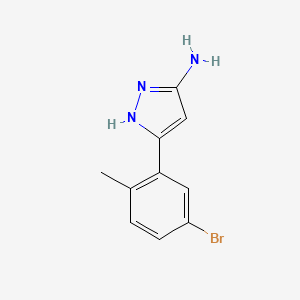
![2-Amino-2-[4-(morpholin-4-yl)phenyl]ethan-1-ol](/img/structure/B13578305.png)
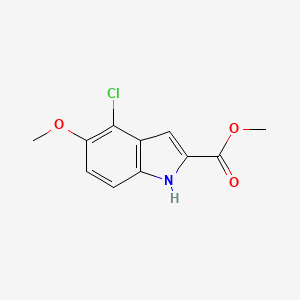
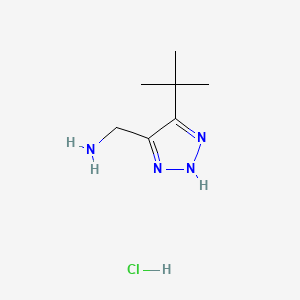
![N-[2-(1H-indol-3-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B13578326.png)
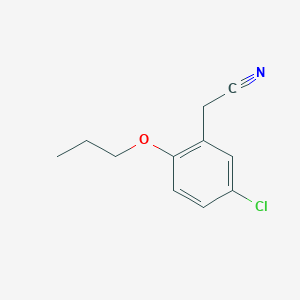

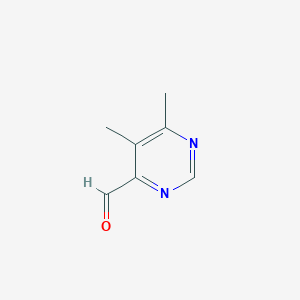
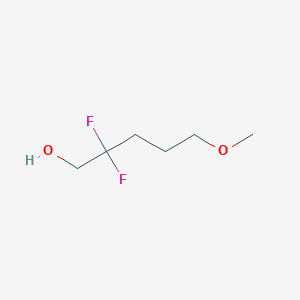
![Ethyl 2-aminopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13578346.png)

